b-Amino-3-bromobenzenepropanol

Description

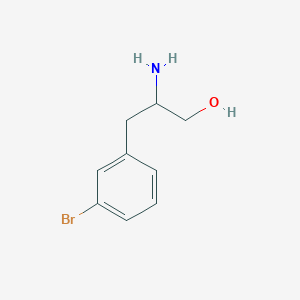

b-Amino-3-bromobenzenepropanol (CAS Ref: 54-OR452176) is an aromatic organic compound featuring a benzene ring substituted with an amino group (-NH₂) at the benzylic position, a bromine atom at the meta position, and a propanol side chain. This trifunctional molecule is classified as a versatile building block in organic synthesis, particularly in pharmaceutical and materials science research. Its bromine substituent enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the amino and hydroxyl groups facilitate nucleophilic substitutions or condensation reactions. Current pricing data from CymitQuimica (2025) indicates a significant cost gradient: 1 g is priced at €835.00, reflecting its specialized applications and synthesis complexity.

Properties

IUPAC Name |

2-amino-3-(3-bromophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c10-8-3-1-2-7(4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMCWFHKHSBXJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Bromination of Benzenepropanol: The preparation of b-Amino-3-bromobenzenepropanol typically begins with the bromination of benzenepropanol. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.

Amination: The brominated intermediate is then subjected to amination. This can be done using ammonia or an amine in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: b-Amino-3-bromobenzenepropanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, H2SO4

Reduction: LiAlH4, NaBH4, H2/Pd-C

Substitution: NaN3, KCN, NaOH

Major Products Formed:

Oxidation: Ketones, aldehydes

Reduction: Amines, alcohols

Substitution: Azides, nitriles

Scientific Research Applications

Chemistry: b-Amino-3-bromobenzenepropanol is used as an intermediate in the synthesis of various organic compounds.

Biology: In biological research, this compound is used as a building block for the synthesis of bioactive molecules. It can be incorporated into peptides and proteins to study their structure and function .

Medicine: Its ability to undergo various chemical reactions makes it a versatile intermediate in drug synthesis .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of b-Amino-3-bromobenzenepropanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the activity of enzymes and receptors, leading to various biological effects .

Molecular Targets and Pathways:

Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

Receptors: It can modulate receptor activity by interacting with binding sites on the receptor surface.

Signaling Pathways: this compound can affect cellular signaling pathways by altering the activity of key proteins and enzymes.

Comparison with Similar Compounds

Ethyl 4-methyl-2-cyclohexanone-1-carboxylate (CAS Ref: 54-OR946697)

- Structure: A cyclohexanone derivative with a methyl group at position 4 and an ethyl ester at position 1.

- Functional Groups : Ketone (C=O) and ester (COOEt), enabling reactions such as nucleophilic additions or ester hydrolyses.

- Pricing: Lower cost (€194.00/g for 1 g) compared to b-Amino-3-bromobenzenepropanol, likely due to simpler synthesis and broader commercial availability.

Key Differentiators

| Feature | This compound | Ethyl 4-methyl-2-cyclohexanone-1-carboxylate |

|---|---|---|

| Aromaticity | Benzene ring (planar, conjugated π-system) | Cyclohexanone (non-aromatic, strained ring) |

| Reactive Sites | -NH₂, -Br, -OH | -C=O, -COOEt |

| Price per Gram | €835.00 (1 g) | €194.00 (1 g) |

| Typical Applications | Pharmaceuticals, chiral catalysts | Fragrance synthesis, polymer intermediates |

Cost-Benefit Analysis

The high cost of this compound reflects its niche applications, such as in synthesizing brominated bioactive molecules (e.g., kinase inhibitors). In contrast, Ethyl 4-methyl-2-cyclohexanone-1-carboxylate’s lower price aligns with its use in bulk industrial processes.

Research Findings and Limitations

While the provided evidence highlights commercial data, detailed studies on reaction yields, solubility, or toxicity are absent. Further experimental validation is required to quantify the comparative efficiency of these compounds in specific synthetic pathways.

Biological Activity

Overview

b-Amino-3-bromobenzenepropanol (CAS Number: 254427-26-4) is an organic compound notable for its unique structure, which includes an amino group, a bromine atom, and a hydroxyl group attached to a benzene ring. This compound has garnered attention due to its potential biological activity and applications in medicinal chemistry.

- Molecular Formula : C9H12BrNO

- Molecular Weight : 230.11 g/mol

- IUPAC Name : (S)-2-amino-3-(3-bromophenyl)propan-1-ol

- Purity : Typically available at 95% purity in commercial preparations.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been identified:

- Enzyme Interaction : The amino group can form hydrogen bonds with enzymes, potentially inhibiting or activating their function by binding to active sites.

- Receptor Modulation : The compound can modulate the activity of receptors through interactions at binding sites, influencing signaling pathways.

- Signaling Pathways : It can alter the activity of key proteins and enzymes involved in cellular signaling, impacting various biological processes .

1. Medicinal Chemistry

This compound serves as a versatile intermediate in drug synthesis. Its reactivity allows for the development of bioactive molecules, which may have therapeutic potential against various diseases.

2. Enzyme Studies

Research indicates that this compound can be used in studies involving enzyme inhibition and protein interactions, providing insights into enzyme mechanisms and potential drug targets .

Experimental Findings

In vitro studies have demonstrated that this compound can influence the growth and proliferation of certain cell types. For instance, compounds with similar functional groups have been tested for their ability to inhibit cancer cell growth, indicating that this compound may exhibit comparable effects .

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| b-Amino-3-chlorobenzenepropanol | Chlorine atom instead of bromine | Similar enzyme interactions |

| b-Amino-3-fluorobenzenepropanol | Fluorine atom; varied reactivity | Potentially lower activity compared to bromine analog |

| b-Amino-3-iodobenzenepropanol | Iodine atom; larger size | Enhanced lipid solubility; varied biological effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.